(5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
(5E)-2-[(3-chlorophenyl)methylimino]-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S/c22-16-6-1-5-15(10-16)13-25-21-26-19(27)18(29-21)12-14-4-2-7-17(11-14)28-20-23-8-3-9-24-20/h1-12H,13H2,(H,25,26,27)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRUMLXAUKPBEL-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=C2NC(=O)C(=CC3=CC(=CC=C3)OC4=NC=CC=N4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CN=C2NC(=O)/C(=C\C3=CC(=CC=C3)OC4=NC=CC=N4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Pyrimidin-2-yloxy Group: This step involves the reaction of the intermediate compound with a pyrimidin-2-yloxy halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance materials and fine chemicals.
Mechanism of Action
The mechanism of action of (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The pyrimidin-2-yloxy group in the target compound acts as a π-acceptor, favoring interactions with aromatic residues in biological targets.
- Solubility Modulation : Hydroxyphenyl () and piperazinyl () substituents improve aqueous solubility, whereas chlorophenyl groups (target compound, ) prioritize lipophilicity.
Physicochemical and Electronic Properties
Computational studies using tools like Multiwfn reveal:
- Electrostatic Potential (ESP): The pyrimidin-2-yloxy group in the target compound creates a polarized ESP surface, favoring interactions with charged residues. In contrast, methoxy groups () generate less polarized surfaces.
- LogP Values : The target compound’s LogP (estimated ~3.5) is higher than hydroxyphenyl-containing analogues (LogP ~2.8, ), aligning with its chlorophenyl and pyrimidinyloxy substituents.
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , involving condensation of substituted thiosemicarbazides with ketones. Microwave-assisted methods () could enhance yield compared to conventional heating.
- Unanswered Questions: Limited data exists on the target compound’s pharmacokinetics and in vivo efficacy.
Biological Activity
The compound (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one represents a class of thiazole derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
This compound features a thiazole core with substituents that include a chlorophenyl group and a pyrimidinyloxy phenyl moiety, which are known to influence its biological activity. The molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a related thiazole compound showed potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The binding interactions of these compounds with bacterial targets such as DNA gyrase indicate their potential mechanism of action .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| Other | Various Gram-positive/negative bacteria | Varies |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain thiazole compounds can induce apoptosis in cancer cell lines. For example, compounds similar to our target have displayed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress.
Case Studies
- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazole derivatives using the MTT assay on HaCat and Balb/c 3T3 cells. Results indicated promising cytotoxicity with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding affinities of these compounds to key biological targets. For instance, docking simulations revealed strong interactions between thiazole derivatives and DNA gyrase, suggesting potential for further development as antibacterial agents .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of thiazole derivatives is crucial for their development as therapeutic agents. Parameters such as absorption, distribution, metabolism, and excretion (ADME) have been assessed through in silico modeling. Many derivatives exhibit favorable drug-like properties, including good solubility and permeability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
